Tert-butyl 2-methoxypiperidine-1-carboxylate
Description
Tert-butyl 2-methoxypiperidine-1-carboxylate (CAS: 195964-51-3) is an organic compound featuring a piperidine ring—a six-membered heterocycle containing one nitrogen atom. The molecule is substituted with a methoxy group (-OCH₃) at the 2-position and a tert-butyl carbamate (Boc) group at the 1-position. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .
Properties
IUPAC Name |
tert-butyl 2-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(12)14-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUMISBAHEPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195964-51-3 | |
| Record name | 195964-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-methoxypiperidine-1-carboxylate typically begins with piperidine and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-methoxypiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the manufacture of polymers and materials with specific properties .
Mechanism of Action
Molecular Targets and Pathways:
- Tert-butyl 2-methoxypiperidine-1-carboxylate exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Structural and Functional Features:
- tert-Butyl Group : Enhances lipophilicity and steric bulk, improving stability under acidic or basic conditions compared to less hindered carbamates (e.g., benzyl) .
- Synthesis: Prepared via acid-catalyzed methylation of tert-butyl 2-hydroxypiperidine-1-carboxylate using methanol and p-toluenesulfonic acid monohydrate, followed by silica gel chromatography purification .
Comparison with Similar Compounds
The compound is part of a broader class of piperidine carboxylates. Below is a detailed comparison with structurally related analogs:
Structural Analogues: Piperidine Carboxylates
Research Implications
- Drug Development : The tert-butyl group’s stability and lipophilicity make this compound a preferred intermediate in peptide synthesis and kinase inhibitor design.
- Material Science : Methoxy-substituted piperidines are explored for their hydrogen-bonding patterns in crystal engineering, though specific studies on this compound are lacking .
Biological Activity
Tert-butyl 2-methoxypiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
This compound can be synthesized through various methods involving piperidine derivatives. The synthesis typically involves the reaction of tert-butyl chloroformate with 2-methoxypiperidine, followed by purification processes such as column chromatography. The structure of the compound can be confirmed using techniques like NMR spectroscopy and mass spectrometry.
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent. Key areas of activity include:
- Anticancer Activity : Research has shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds structurally related to this compound demonstrate significant growth inhibition in tumor cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : Some piperidine derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The structural features of this compound may enhance its binding affinity to AChE, thus providing a potential avenue for therapeutic development .
- Antioxidant Properties : Compounds containing piperidine rings have shown antioxidant activity, which is essential for protecting cells from oxidative stress-related damage. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory responses .
Case Study 1: Anticancer Potential
In a study evaluating various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin, suggesting its potential for further development as an anticancer drug .
Case Study 2: Cholinesterase Inhibition
A structure-activity relationship (SAR) study revealed that modifications to the piperidine structure could enhance AChE inhibition. This compound demonstrated promising inhibitory effects in vitro, indicating its potential use in treating Alzheimer's disease by improving cholinergic transmission .
Data Table: Biological Activities of this compound
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-methoxypiperidine-1-carboxylate?
The compound can be synthesized via Boc-protection of the piperidine nitrogen, followed by methoxy group introduction. For example, tert-butyl carbamate derivatives are often prepared using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C . Optimization may involve adjusting reaction time, temperature, and stoichiometry to improve yield and purity. Post-synthesis purification typically employs silica gel chromatography .
Q. What safety precautions are critical when handling this compound?
Safety Data Sheets (SDS) for structurally similar Boc-protected piperidines recommend:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in tightly sealed containers in cool, dry areas away from ignition sources . Note: Acute toxicity data are limited; treat as a potential hazard .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
Key methods include:
- NMR Spectroscopy: Confirm Boc group integrity (tert-butyl signal at ~1.4 ppm in ¹H NMR) and methoxy group position (~3.3 ppm) .
- IR Spectroscopy: Detect carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group .
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the solid-state reactivity of this compound?
Hydrogen bonding networks, analyzed via graph set theory, can stabilize specific crystal forms, affecting dissolution rates and reactivity. For Boc-protected piperidines, intermolecular C=O···H-N interactions may dominate, influencing crystallization outcomes. Single-crystal X-ray diffraction (using SHELX software) is critical for mapping these interactions .
Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?
Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Use SHELXL for refinement, employing restraints for disordered tert-butyl groups. Validate results against simulated powder XRD patterns . For ambiguous cases, cross-reference with computational models (e.g., DFT-optimized geometries) .
Q. How to assess environmental risks when toxicity data are unavailable?
Apply the precautionary principle:
- Bioaccumulation Potential: Estimate logP values (e.g., using EPI Suite) to predict lipophilicity .
- Degradation Studies: Conduct hydrolysis experiments at varying pH to identify persistent metabolites .
- Ecotoxicology: Use surrogate data from structurally related compounds (e.g., tert-butyl piperidine carboxylates) .
Q. How to optimize Boc-group introduction in sterically hindered piperidine derivatives?
For hindered substrates (e.g., 2-methoxy substitution):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
